1-(2,4-Dimethylphenyl)-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea
Beschreibung
This compound is a urea derivative featuring a 6-methoxyimidazo[1,2-b]pyridazine core linked to substituted phenyl groups. The urea moiety (-NH-C(=O)-NH-) serves as a critical pharmacophore, often associated with hydrogen-bonding interactions in biological targets such as kinases or enzymes .
Eigenschaften
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-14-5-8-18(16(3)11-14)25-23(29)26-19-12-17(7-6-15(19)2)20-13-28-21(24-20)9-10-22(27-28)30-4/h5-13H,1-4H3,(H2,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZUPQRRGKAQCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(2,4-Dimethylphenyl)-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H23N5O2
- Molecular Weight : 401.5 g/mol
- IUPAC Name : 1-(2,4-dimethylphenyl)-3-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]urea
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of its antimalarial properties. Recent studies have shown that urea derivatives exhibit promising activity against Plasmodium falciparum, the causative agent of malaria.
Antimalarial Activity
Research indicates that urea derivatives, including the compound , have been synthesized and tested for their efficacy against P. falciparum. In a study by Phuangsawai et al., the structure-activity relationship (SAR) was explored, revealing that modifications to the urea moiety significantly influence antimalarial potency and selectivity.
Table 1: Antimalarial Activity of Urea Derivatives
| Compound ID | IC50 (μM) | Selectivity Index (SI) |
|---|---|---|
| 22 | 0.090 | 54 |
| 21 | 0.22 | 55 |
| 23 | 0.42 | 13 |
The data indicates that compounds with specific substitutions on the urea group show enhanced activity against P. falciparum, with SI values suggesting a favorable therapeutic index compared to cytotoxicity in HepG2 mammalian cells .
The proposed mechanism of action for this compound involves its interaction with specific protein targets within the malaria parasite. Molecular docking studies suggest that the urea group forms hydrogen bonds with crucial residues in the ATP binding site of Plasmodium CDPK1 (calcium-dependent protein kinase 1), which is vital for parasite survival and proliferation.
Case Studies
Several case studies have been documented regarding the biological activity of related compounds, highlighting their potential as therapeutic agents:
- Case Study on Urea Derivatives :
- Cytotoxicity Assessment :
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Heterocycle and Substitution Patterns
Compound A : (6-Methoxyimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone
- Structural Features: Shares the 6-methoxyimidazo[1,2-b]pyridazine core but replaces the urea group with a methanone and piperidine-trifluoromethylphenyl moiety.
- Key Differences: The trifluoromethyl group enhances electronegativity and metabolic resistance.
- Synthesis : Prepared via NaOCH3-mediated methoxylation and purification by silica chromatography .
Compound B : 3-(1H-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine
- Structural Features : Substitutes pyridazine with pyrimidine in the fused imidazo ring and replaces urea with a benzimidazole group.
- Key Differences :
- Pyrimidine’s single adjacent nitrogen (vs. pyridazine’s two) reduces hydrogen-bonding capacity.
- Benzimidazole may confer DNA-intercalation properties, diverging from urea-based mechanisms.
Urea-Linked Derivatives
Compound C : 1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide (C19) and 1-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine (C20)
- Structural Features : Urea replaced with imidazoline-amine; methoxyphenyl groups vary in substitution position (3- vs. 4-).
- Key Differences :
Compound D : 1-(3-{7-[2-(4-Methylpiperazin-1-yl)-pyrimidin-5-yl]-imidazo[1,2-a]pyridin-3-yl}-phenyl)-3-(2,2,2-trifluoroethyl)urea
- Structural Features : Retains urea but incorporates trifluoroethyl and methylpiperazine-pyrimidine groups.
- Key Differences :
Benzodiazepine and Pyrazole Analogs
Compound E : 1-(2,4-Dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
- Structural Features : Replaces imidazopyridazine with a benzodiazepine core.
- Lower molecular weight (412.49 g/mol vs. estimated >500 g/mol for the target) may enhance blood-brain barrier penetration .
Comparative Data Table
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis of this urea derivative likely involves multi-step reactions, including:
- Cyclization to form the imidazo[1,2-b]pyridazine core (e.g., via hydrazide-carboxylic acid condensation under dehydrating conditions) .
- Coupling reactions to attach the 2,4-dimethylphenyl and 2-methylphenylurea moieties (e.g., using carbodiimide-based coupling agents like EDC/HOBt in DMF or THF) .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) .
- Optimization: Use Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. For example, flow-chemistry systems can enhance reproducibility and yield .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?
- Methodological Answer:
- NMR spectroscopy (¹H/¹³C): Assign peaks for aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and urea NH protons (δ ~8–10 ppm, broad) .
- High-resolution mass spectrometry (HR-MS): Confirm molecular ion ([M+H]⁺) and isotopic patterns .
- IR spectroscopy: Identify urea C=O stretches (~1640–1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
- HPLC purity analysis (C18 column, acetonitrile/water mobile phase) to ensure ≥95% purity .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or solid-state conformation?
- Methodological Answer:
- Single-crystal X-ray diffraction (SHELX suite): Use SHELXL for refinement to determine bond lengths/angles and hydrogen-bonding networks (e.g., urea NH···O interactions) .
- Compare experimental data with computational models (DFT-optimized geometries) to validate structural assignments .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of substituents on biological activity?
- Methodological Answer:
- Systematic substitution: Synthesize analogs with variations in methoxy, methyl, or imidazo-pyridazine groups .
- In vitro assays: Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or SPR-based binding assays .
- Computational docking (AutoDock Vina, Schrödinger Suite): Map substituent effects on binding affinity to active sites .
- Data interpretation: Use multivariate analysis (e.g., PCA) to correlate substituent electronic/hydrophobic parameters with activity trends .
Q. What strategies address contradictions in solubility or stability data across experimental batches?
- Methodological Answer:
- Solvent screening: Test DMSO, PEG-400, or cyclodextrin-based formulations for improved aqueous solubility .
- Stability studies: Use accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., hydrolysis of urea moiety) .
- Controlled crystallization: Modify crystallization solvents (e.g., acetone vs. methanol) to isolate polymorphs with enhanced stability .
Q. How can computational modeling predict metabolic pathways or toxicity profiles?
- Methodological Answer:
- Metabolism prediction (SwissADME, MetaSite): Simulate Phase I/II metabolism (e.g., demethylation of methoxy groups, glucuronidation) .
- Toxicity profiling: Use ProTox-II or Derek Nexus to flag hepatotoxicity risks (e.g., reactive metabolite formation via imidazo-pyridazine oxidation) .
- Validation: Compare in silico results with in vitro microsomal assays (human liver microsomes + NADPH) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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